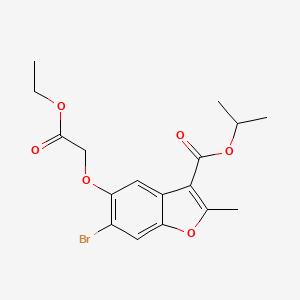

4-Chloro-2-(N-propylaminomethyl)phenylboronic acid, pinacol ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

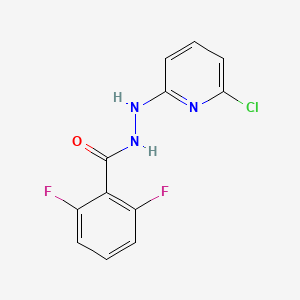

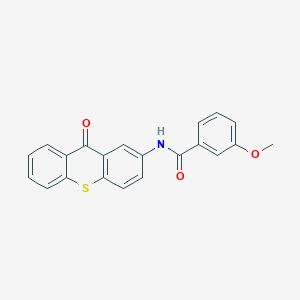

4-Chloro-2-(N-propylaminomethyl)phenylboronic acid, pinacol ester is a chemical compound with the molecular formula C16H25BClNO2 . It is also known as a boronate ester . This compound is generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction .

Molecular Structure Analysis

The InChI code for this compound is 1S/C16H25BClNO2/c1-6-9-19-11-12-10-13(18)7-8-14(12)17-20-15(2,3)16(4,5)21-17/h7-8,10,19H,6,9,11H2,1-5H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound has a molecular weight of 309.64 . It is known that phenylboronic acid and its esters have high solubility in ether and ketones, moderate in chloroform, and very low in hydrocarbon . The pinacol ester shows better solubility than the parent acid in all tested solvents .Applications De Recherche Scientifique

Drug Delivery Systems

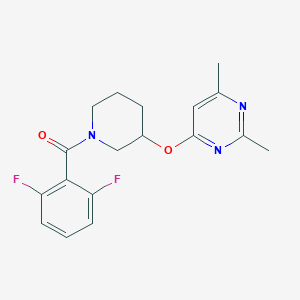

Phenylboronic Acid Pinacol Ester (PBAP): Phenylboronic acid pinacol ester (PBAP) has been utilized in the development of ROS-responsive drug delivery systems. Here’s how it works:

- ROS-Responsive Nanoparticles : Researchers have functionalized hyaluronic acid (HA) with PBAP to create ROS-responsive nanoparticles. These nanoparticles can encapsulate therapeutic agents (such as curcumin) and release them specifically in response to reactive oxygen species (ROS) present in the inflammatory microenvironment. This targeted drug delivery system shows promise for treating periodontitis, an inflammatory disease affecting dental tissues .

Organic Synthesis and Borylation Reactions

N-(5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-1-amine: This compound, also known as N-(5-chloro-2-(pinacol boronate)benzyl)propan-1-amine, finds applications in organic synthesis and borylation reactions:

- Hydroboration of Alkynes and Alkenes : N-(5-Chloro-2-(pinacol boronate)benzyl)propan-1-amine can also be used for hydroboration reactions involving alkynes and alkenes in the presence of transition metal catalysts .

Crystallography and Conformational Analysis

N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: This compound is an organic intermediate with borate and sulfonamide groups. Its crystal structure has been characterized using various techniques:

- Structural Characterization : Researchers have employed 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction to analyze the title compound. Density functional theory (DFT) calculations confirm the consistency between experimental and calculated crystal structures. The compound’s molecular electrostatic potential and frontier molecular orbitals have also been studied .

Mécanisme D'action

Target of Action

Boronic acids and their derivatives are generally known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .

Mode of Action

This compound is a boronic acid derivative, and boronic acids are known for their ability to form reversible covalent bonds with compounds containing hydroxyl groups . This property allows them to interact with various biological targets, potentially altering their function.

Biochemical Pathways

The compound is often used in Suzuki-Miyaura cross-coupling reactions , a widely applied transition metal catalyzed carbon-carbon bond forming reaction . In these reactions, the compound acts as an organoboron reagent, which is transferred from boron to palladium during the transmetalation process .

Pharmacokinetics

The pharmacokinetic properties of boronic acids and their derivatives can vary widely depending on their chemical structure and the presence of functional groups .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific biological targets and the nature of its interactions with these targets. As a boronic acid derivative, it has the potential to alter the function of various enzymes and receptors by forming reversible covalent bonds with them .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the stability and efficacy of boronic acids and their derivatives . For example, the formation of reversible covalent bonds with hydroxyl groups is pH-dependent .

Propriétés

IUPAC Name |

N-[[5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]propan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25BClNO2/c1-6-9-19-11-12-10-13(18)7-8-14(12)17-20-15(2,3)16(4,5)21-17/h7-8,10,19H,6,9,11H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOESGHFBNMLJIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)Cl)CNCCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25BClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-(N-propylaminomethyl)phenylboronic acid, pinacol ester | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-fluorophenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2810942.png)

![Ethyl 2-(3,4-dimethoxybenzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2810943.png)

![1-[(1-Methyl-1H-pyrazol-5-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B2810949.png)

![N-{6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[(4-fluorobenzyl)sulfanyl]-4-pyrimidinyl}-N,N-dimethylamine](/img/structure/B2810953.png)

![5-[(6-chloropyridin-3-yl)methylidene]-3-phenyl-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one](/img/structure/B2810959.png)

![2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2810961.png)